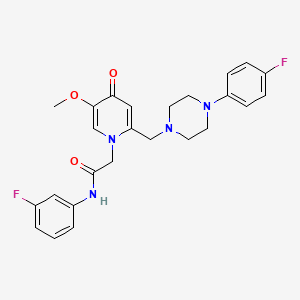
N-(3-fluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H26F2N4O3 and its molecular weight is 468.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine moiety, which is often associated with diverse biological activities. The presence of fluorine atoms in its structure enhances lipophilicity and may influence receptor interactions.
Molecular Formula: C22H24F2N4O2
Molecular Weight: 404.45 g/mol
Research indicates that compounds similar to this compound often act as inhibitors of various kinases, including glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous signaling pathways related to cell growth and survival .
Inhibition of GSK-3β
GSK-3β is implicated in several diseases, including Alzheimer's disease and various cancers. In vitro studies have demonstrated that related compounds can inhibit GSK-3β activity, leading to increased levels of phosphorylated GSK-3, which correlates with reduced cell apoptosis and enhanced neuroprotection in neuronal cell lines .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that derivatives containing piperazine can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival .
Neuroprotective Effects
This compound has been evaluated for neuroprotective effects against oxidative stress. In cellular models, it has been found to significantly decrease neurotoxicity induced by hydrogen peroxide, suggesting its potential use in neurodegenerative disorders .
Case Studies and Research Findings
- In Vitro Studies : A study involving SH-SY5Y neuronal cells treated with the compound showed a significant reduction in cell death when exposed to oxidative stressors. The effective concentration was determined to be around 5 µM, where the compound exhibited protective effects without affecting cell viability .
- Kinase Selectivity : The selectivity profile for related compounds indicates that they exhibit minimal off-target effects on other kinases at concentrations effective for GSK-3β inhibition. This selectivity is crucial for reducing side effects in therapeutic applications .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O3/c1-34-24-16-31(17-25(33)28-20-4-2-3-19(27)13-20)22(14-23(24)32)15-29-9-11-30(12-10-29)21-7-5-18(26)6-8-21/h2-8,13-14,16H,9-12,15,17H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCNYSHSUWIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














